molecular formula C30H25NO5 B1602603 Fmoc-4-(phenoxy)-L-phenylalanine CAS No. 180414-93-1

Fmoc-4-(phenoxy)-L-phenylalanine

Cat. No. B1602603
M. Wt: 479.5 g/mol
InChI Key: AREGUKFAPOBHGQ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-4-(phenoxy)-L-phenylalanine” is a type of Fmoc-modified amino acid . The Fmoc group, or fluorenylmethoxycarbonyl group, is a protective group used in the synthesis of peptides . The Fmoc group is removed during the peptide synthesis process .


Synthesis Analysis

The synthesis of Fmoc-modified amino acids and peptides is a complex process that involves the use of the Fmoc group as a temporary protecting group . The Fmoc group is cleaved by secondary amines such as piperidine .


Molecular Structure Analysis

The molecular structure of “Fmoc-4-(phenoxy)-L-phenylalanine” is represented by the molecular formula C26H23NO5 . The InChI key for this compound is DGFDLAYDYAXDTJ-UUOWRZLLSA-N .


Chemical Reactions Analysis

The primary chemical reaction involving “Fmoc-4-(phenoxy)-L-phenylalanine” is the removal of the Fmoc group during peptide synthesis . This process is facilitated by the use of a weak base such as triethylamine .


Physical And Chemical Properties Analysis

“Fmoc-4-(phenoxy)-L-phenylalanine” is a white powder with a melting point of 63-82 °C . Its molecular weight is 429.47 .

Scientific Research Applications

  • N-Fmoc-4-iodo-D-phenylalanine

    • Application: This compound is used as an important raw material and intermediate in these fields .
    • Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the specific technical details or parameters are not provided .
    • Results or Outcomes: The outcomes would also depend on the specific application. In general, the use of this compound would facilitate the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
  • (4S)-1-Fmoc-4-phenoxy-L-proline

    • Application: This compound is likely used as a building block in the synthesis of more complex organic compounds .
    • Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the specific technical details or parameters are not provided .
    • Results or Outcomes: The outcomes would depend on the specific synthesis. In general, the use of this compound would facilitate the production of various organic compounds .

Safety And Hazards

“Fmoc-4-(phenoxy)-L-phenylalanine” should be handled with care. If inhaled or ingested, it may be harmful . It may also cause skin and eye irritation . It should be stored at 0-8 °C .

Future Directions

Fmoc-modified amino acids and peptides, including “Fmoc-4-(phenoxy)-L-phenylalanine”, have significant potential for applications due to their inherent hydrophobicity and aromaticity . They are expected to continue playing a vital role in research in the post-genomic world .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREGUKFAPOBHGQ-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583810
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-(phenoxy)-L-phenylalanine

CAS RN

180414-93-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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